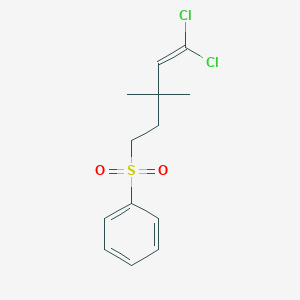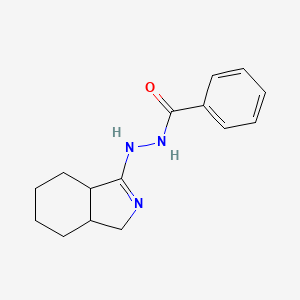![molecular formula C15H22N2O5 B8041810 ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate](/img/structure/B8041810.png)
ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes an ethyl carbamate group attached to a phenoxypropyl chain.
Vorbereitungsmethoden
The synthesis of ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-(ethoxycarbonylamino)phenol with 3-bromopropylamine to form the intermediate 3-[4-(ethoxycarbonylamino)phenoxy]propylamine. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Analyse Chemischer Reaktionen
Ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl carbamate group, using reagents like sodium hydroxide or other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyl carbamate group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This compound may also participate in signaling pathways, influencing cellular processes and responses.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate can be compared with other similar compounds, such as:
Ethyl carbamate: A simpler compound with similar functional groups but lacking the phenoxypropyl chain.
Phenoxypropylamines: Compounds with similar structural features but different functional groups attached to the phenoxypropyl chain.
Carbamate esters: A broader class of compounds with varying substituents on the carbamate group.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-3-20-14(18)16-10-5-11-22-13-8-6-12(7-9-13)17-15(19)21-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSVGIXAGJQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCCOC1=CC=C(C=C1)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2-chloro-5-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B8041750.png)


![3-phenyl-6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine](/img/structure/B8041772.png)



![2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate](/img/structure/B8041796.png)
![3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile](/img/structure/B8041805.png)
![ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate](/img/structure/B8041807.png)
![1-Amino-6-methylsulfanyl-3-(8-tricyclo[5.2.1.02,6]decanylmethyl)-1,3,5-triazine-2,4-dione](/img/structure/B8041812.png)
![8-Hydroxybenzo[c]cinnoline-3-sulfonic acid](/img/structure/B8041820.png)

